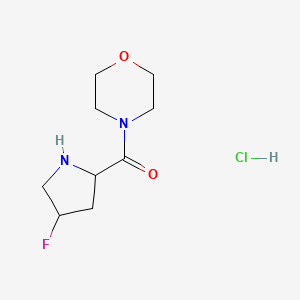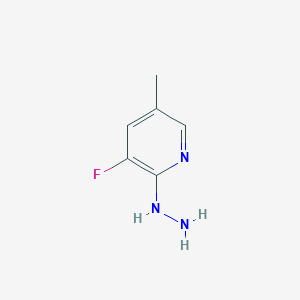![molecular formula C21H26N2O2 B12442164 15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12442164.png)
15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[143102,1004,9This compound has a molecular formula of C21H26N2O2 and a molecular weight of 338.5 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene can be achieved through a multi-step process starting from commercially available starting materials such as Vobasine and Methanol. The hydroxyl group on the Vobasine molecule is protected with a suitable protecting group, followed by a series of reactions to introduce the ethylidene and methoxy groups. The final product is obtained through purification and characterization using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The compound is typically stored under inert atmosphere in glass or plastic bottles away from moisture at 4°C due to its hygroscopic nature.
Análisis De Reacciones Químicas
Types of Reactions
15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid structures and their reactivity.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in inhibiting cancer cell proliferation and angiogenesis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene involves its interaction with molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell survival and growth. By inhibiting this pathway, the compound can reduce cancer cell proliferation and angiogenesis.
Comparación Con Compuestos Similares
Similar Compounds
Vobasine: A precursor in the synthesis of 15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene.
Methoxyanhydrovobasinediol: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and its potent biological activities, particularly in cancer research. Its ability to inhibit key pathways involved in cancer progression makes it a valuable compound for further study and potential therapeutic development.
Propiedades
IUPAC Name |
15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYGSAJRPIRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)







![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)


